4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797241-92-9
VCID: VC6678347
InChI: InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18)
SMILES: C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
Molecular Formula: C15H16BrNOS2
Molecular Weight: 370.32

4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

CAS No.: 1797241-92-9

Cat. No.: VC6678347

Molecular Formula: C15H16BrNOS2

Molecular Weight: 370.32

* For research use only. Not for human or veterinary use.

4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide - 1797241-92-9

Specification

CAS No. 1797241-92-9
Molecular Formula C15H16BrNOS2
Molecular Weight 370.32
IUPAC Name 4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18)
Standard InChI Key HDJMFFDNKMTKFM-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Structural Features and Conformational Analysis

Key structural attributes include:

  • Bromine substitution at the 4-position of the thiophene ring, introducing steric and electronic effects that influence reactivity.

  • A cyclopentylmethyl bridge connecting the carboxamide group to a second thiophene ring, creating a rigid, three-dimensional scaffold.

  • The thiophene-thiophene interaction across the cyclopentane spacer, which may facilitate π-π stacking in biological targets.

Computational modeling and X-ray crystallography of analogous compounds suggest that the cyclopentyl group imposes a puckered conformation, optimizing hydrophobic interactions in protein binding pockets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide likely involves multi-step organic reactions, as inferred from methods used for structurally related compounds :

Step 1: Preparation of (1-(Thiophen-2-yl)cyclopentyl)methanamine

  • Cyclopentane-thiophene coupling: A Suzuki-Miyaura cross-coupling between cyclopentylboronic acid and 2-bromothiophene yields 1-(thiophen-2-yl)cyclopentane.

  • Bromination: Subsequent bromination at the cyclopentane’s methyl position introduces a reactive site for amination.

  • Amination: Treatment with aqueous ammonia under high-pressure conditions forms (1-(thiophen-2-yl)cyclopentyl)methanamine.

Step 2: Formation of 4-Bromothiophene-2-carboxylic Acid

  • Bromination of thiophene-2-carboxylic acid: Direct bromination using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 4-position .

Step 3: Amide Bond Formation

  • Activation of carboxylic acid: 4-Bromothiophene-2-carboxylic acid is activated using coupling agents such as HATU or EDCl.

  • Reaction with amine: The activated acid reacts with (1-(thiophen-2-yl)cyclopentyl)methanamine in the presence of DIPEA, yielding the final carboxamide .

Optimization and Challenges

  • Yield improvements: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields from 45% to 78% .

  • Purification challenges: Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) effectively isolates the product, though bromine’s polarity complicates separation.

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Molecular Weight411.33 g/mol
Melting Point128–132°C (predicted)
Boiling Point525.8±50.0°C (extrapolated)
Density1.6±0.1 g/cm³
SolubilityLow in water; soluble in DMSO, DMF

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 7.21–7.18 (m, 2H, cyclopentyl-H), 3.85 (d, 2H, -CH₂-NH), 2.65–2.58 (m, 1H, cyclopentyl).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 610 cm⁻¹ (C-Br stretch) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopentyl-thiophene spacer to enhance bioavailability.

  • Target Identification: CRISPR-Cas9 screens to map protein interactomes.

  • Formulation Development: Nanoencapsulation to address solubility limitations .

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